molecular formula C26H26F6N6O2 B13860911 3-amino-N-[4-oxo-1-phenyl-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide

3-amino-N-[4-oxo-1-phenyl-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide

Cat. No.: B13860911
M. Wt: 568.5 g/mol
InChI Key: IMZMXTGOXSSPCF-UHFFFAOYSA-N
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Description

“3-amino-N-[4-oxo-1-phenyl-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide” is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features multiple functional groups, including an amino group, a phenyl ring, and a trifluoromethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Formation of the triazolopyrazine ring: This step may involve cyclization reactions using appropriate precursors.

    Introduction of the trifluoromethyl group: This can be achieved through nucleophilic substitution or other fluorination techniques.

    Coupling reactions: The phenyl and butanamide groups are introduced through coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

    Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents such as dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a potential drug candidate.

Medicine

The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group may enhance binding affinity, while the phenyl ring can contribute to hydrophobic interactions. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-[4-oxo-1-phenyl-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide
  • This compound

Uniqueness

The compound’s uniqueness lies in its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or binding affinity.

Properties

Molecular Formula

C26H26F6N6O2

Molecular Weight

568.5 g/mol

IUPAC Name

3-amino-N-[4-oxo-1-phenyl-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide

InChI

InChI=1S/C26H26F6N6O2/c27-19-13-21(29)20(28)10-16(19)9-17(33)11-23(39)34-18(8-15-4-2-1-3-5-15)12-24(40)37-6-7-38-22(14-37)35-36-25(38)26(30,31)32/h1-5,10,13,17-18H,6-9,11-12,14,33H2,(H,34,39)

InChI Key

IMZMXTGOXSSPCF-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC=CC=C3)NC(=O)CC(CC4=CC(=C(C=C4F)F)F)N

Origin of Product

United States

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